Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Description
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS: 954236-44-3) is a spirocyclic compound featuring a bicyclic structure with a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The tert-butyl carboxylate group serves as a protective moiety, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₁₃NO₃ (calculated molecular weight: 223.24 g/mol) . This compound is widely utilized in medicinal chemistry as a scaffold for GABA analogs and other bioactive molecules due to its rigid spirocyclic framework, which mimics natural product architectures .
Properties
IUPAC Name |
tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCVPHRMVCMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a spiro intermediate with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential therapeutic applications, particularly in the context of pain management and neurological disorders.
Case Study: FAAH Inhibition
A notable application is its role as a fatty acid amide hydrolase (FAAH) inhibitor. Research has indicated that compounds similar to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane derivatives exhibit efficacy in treating FAAH-mediated conditions such as chronic pain and anxiety disorders. For instance, a study demonstrated that derivatives of this compound could effectively reduce pain responses in animal models, suggesting potential for development into analgesic medications .
Synthetic Applications
The compound's unique spirocyclic structure allows it to serve as an intermediate in various organic synthesis reactions.
Synthesis of Complex Molecules
Researchers have utilized this compound as a precursor for synthesizing more complex molecules through multi-step reactions. This includes the formation of indene derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals. A documented procedure involved the reaction of this compound with sodium methoxide, leading to high yields of desired products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, highlighting variations in substituent positions, heteroatom composition, and functional groups:
Physicochemical and Stability Profiles
| Property | Target Compound | Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate | Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate |
|---|---|---|---|
| Appearance | Not reported | White to yellow solid | White to yellow solid |
| Melting Point | Not reported | Not reported | Not reported |
| Stability | Stable under storage | Stable | Stable |
| Solubility | Not reported | Not reported | Not reported |
| Safety Hazards | No data | Irritant (skin/eyes) | Irritant (skin/eyes) |
Sources:
Biological Activity
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 954236-44-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- IUPAC Name : tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Physical Form : Solid
- Purity : 97% .
Antibacterial Activity
Recent studies have highlighted the potential of spirocyclic compounds as antibacterial agents. For instance, compounds similar to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane have demonstrated effective inhibition against bacterial topoisomerases, which are critical for bacterial DNA replication and transcription . This mechanism suggests that such compounds could serve as dual inhibitors targeting both DNA gyrase and topoisomerase IV, leading to potent antibacterial effects.
Anticancer Potential
The spirocyclic framework has also been associated with anticancer properties. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cell survival .
Case Studies and Research Findings
-
Study on Structural Analogues :
A study exploring various structural analogues of spirocyclic compounds found that modifications at specific positions significantly influenced their biological activity. Compounds with a similar scaffold exhibited IC50 values indicating potent antibacterial activity against resistant strains . -
In Vitro Assays :
In vitro assays have been conducted to assess the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability, suggesting a promising avenue for further development . -
Screening for Biological Activity :
A dissertation focused on developing screening assays for type III secretion systems in bacteria highlighted the importance of evaluating new compounds like tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane for their potential to inhibit bacterial virulence factors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via Boc protection of a spirocyclic precursor. A high-yield route (94%) involves dissolving 8-oxa-2-azaspiro[4.5]decan-1-one in dry dichloromethane with triethylamine and DMAP, followed by dropwise addition of Boc₂O at 0°C and stirring at room temperature for 16 hours . Lower yields (50%) are observed in coupling reactions using acetonitrile, potassium carbonate, and prolonged heating (55°C for 6 days), likely due to steric hindrance or incomplete Boc-deprotection .
Q. What purification techniques are recommended for this compound, and how do solvent systems influence efficiency?
- Methodological Answer : Flash column chromatography with gradients of dichloromethane/methanol (100:0 to 90:10) effectively isolates the product while minimizing polar impurities . Alternatively, aqueous workup (washing with saturated NaCl and 10% NaHSO₄) followed by drying over Na₂SO₄ and vacuum concentration is suitable for intermediates . Solvent polarity adjustments are critical to separate byproducts with similar Rf values.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : The compound is classified under GHS H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Handling requires nitrile gloves, closed-system ventilation, and full-body chemical-resistant suits. Storage must be refrigerated (2–8°C) in tightly sealed containers to prevent moisture ingress .
Q. Which spectroscopic methods are suitable for characterizing the compound's structure?
- Methodological Answer : LC-MS (ESI+) confirms molecular weight (e.g., m/z 607.1 [M+H]⁺ for intermediates) . ¹H/¹³C NMR in CDCl₃ resolves spirocyclic protons (e.g., δ 1.34–1.22 ppm for tert-butyl groups) and carbonyl signals (δ ~170 ppm). IR spectroscopy identifies Boc C=O stretches (~1740 cm⁻¹) .
Q. How should the compound be stored to maintain stability, and what are the risks of improper storage?
- Methodological Answer : Refrigeration (2–8°C) in anhydrous conditions is critical to prevent hydrolysis of the Boc group. Improper storage (e.g., exposure to humidity or light) leads to decomposition, evidenced by discoloration (yellowing) or insoluble precipitates .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in coupling reactions involving This compound?
- Methodological Answer : Low yields in SN2 coupling (e.g., alkylation with bromoethoxy derivatives) may arise from steric hindrance at the spirocyclic nitrogen. Optimize by using polar aprotic solvents (e.g., DMF), increasing reaction time (>24 hours), or switching to milder bases (e.g., Cs₂CO₃ instead of K₂CO₃) . Monitor progress via TLC with ninhydrin staining for free amines.
Q. What mechanistic insights explain the stereochemical outcomes in the reduction of the ketone moiety during synthesis?
- Methodological Answer : Lithium triethylborohydride selectively reduces the ketone to a secondary alcohol via a six-membered cyclic transition state, favoring axial attack due to spirocyclic ring constraints. The resultant stereochemistry is confirmed by NOESY correlations between the hydroxyl proton and adjacent methylene groups .
Q. How do structural modifications of the spirocyclic core influence biological activity in medicinal chemistry applications?
- Methodological Answer : Derivatives with fluorophenyl or benzothiazole substituents exhibit enhanced binding to kinase targets (e.g., Ras inhibitors) due to increased lipophilicity and π-π stacking. The spirocyclic scaffold’s rigidity improves metabolic stability compared to linear analogs .
Q. What analytical strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify melting point variations and Karl Fischer titration to quantify moisture content. Solubility profiles should be assessed in DMSO-d₆ for NMR consistency .
Q. What are the implications of the compound's GHS hazard classifications on large-scale laboratory synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
